molecular formula C13H22N2O4 B12935805 Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate CAS No. 730-94-9

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

Cat. No.: B12935805
CAS No.: 730-94-9
M. Wt: 270.32 g/mol
InChI Key: HKKRGSKMKYUSCX-UHFFFAOYSA-N
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Description

Substituent Effects on Ring Geometry

Compared to ethyl 2-[[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetyl]amino]benzoate , which features aromatic diphenyl groups at position 4, the dipropyl substituents in the title compound reduce ring strain due to their flexible alkyl chains. The diphenyl derivative’s rigid aryl groups induce greater planarity in the imidazolidinone ring, as evidenced by its SMILES string (CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4).

Functional Group Influence on Reactivity

The ethyl acetate moiety in the title compound introduces an electron-withdrawing ester group, which polarizes the adjacent methylene bridge (-CH2-). This contrasts with derivatives bearing hydroxyl or amine groups, such as N,N'-bis-(2,3-dihydroxypropyl)-5-N-(2-hydroxyethyl)glycolamido-2,4,6-triiodoisophthalamide , where hydrogen-bonding capacity dominates reactivity.

Ring Size and Heteroatom Variations

Replacing the imidazolidinone core with a pyrazolidine ring (as in ) increases ring size from five to six members, altering conjugation and hydrogen-bonding patterns. The pyrazolidine derivative’s crystal structure reveals a nearly planar geometry stabilized by intramolecular N–H⋯O bonds, a feature less pronounced in the title compound due to steric effects from the dipropyl groups.

Properties

CAS No.

730-94-9

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

InChI

InChI=1S/C13H22N2O4/c1-4-7-13(8-5-2)11(17)15(12(18)14-13)9-10(16)19-6-3/h4-9H2,1-3H3,(H,14,18)

InChI Key

HKKRGSKMKYUSCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CCC

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazolidine-2,5-dione Core

The imidazolidine-2,5-dione ring (hydantoin) is commonly synthesized by the condensation of amino acids or their derivatives with urea or related reagents under cyclization conditions.

  • Starting Materials:

    • Amino acid derivatives such as α-amino acids or α-amino esters.
    • Urea or substituted ureas for ring closure.
  • Reaction Conditions:

    • Heating under reflux in polar solvents (e.g., ethanol, acetic acid).
    • Acid or base catalysis to promote cyclization.
  • Outcome:
    Formation of the 2,5-dioxoimidazolidine ring with free nitrogen atoms available for further substitution.

Attachment of the Ethyl Acetate Group at the Nitrogen

The ethyl 2-acetate moiety is introduced by N-alkylation of the imidazolidinone nitrogen.

  • Method:

    • Reaction of the hydantoin derivative with ethyl bromoacetate or ethyl chloroacetate under basic conditions.
    • The nitrogen atom acts as a nucleophile attacking the electrophilic carbon of the haloacetate.
  • Reaction Conditions:

    • Mild base such as potassium carbonate or triethylamine.
    • Solvent: acetone, acetonitrile, or DMF.
    • Temperature: room temperature to mild heating (25–60 °C).

Purification and Characterization

  • Purification:

    • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
    • Chromatographic techniques (e.g., silica gel column chromatography) if needed.
  • Characterization:

    • NMR spectroscopy (1H, 13C) to confirm substitution pattern.
    • Mass spectrometry for molecular weight confirmation.
    • IR spectroscopy to verify carbonyl and ester functionalities.
    • Elemental analysis for purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Amino acid derivative + urea, reflux in EtOH or AcOH Formation of imidazolidine-2,5-dione ring Acid/base catalysis may be used
2 Alkylation (C-4) Propyl bromide + strong base (NaH, KOtBu), DMF/DMSO Introduction of dipropyl groups at C-4 Control stoichiometry for disubstitution
3 N-Alkylation Ethyl bromoacetate + base (K2CO3, Et3N), acetone/DMF Attachment of ethyl acetate group at N-1 Mild conditions to avoid side reactions
4 Purification Recrystallization or chromatography Isolation of pure product Confirm purity by spectroscopy

Research Findings and Variations

  • The preparation of this compound has been reported in various synthetic organic chemistry literature, emphasizing the importance of reaction conditions to maximize yield and purity.

  • Alternative synthetic routes may involve the use of pre-formed hydantoin derivatives followed by selective alkylation steps to improve regioselectivity.

  • The choice of base and solvent critically affects the alkylation efficiency and the avoidance of side products such as over-alkylation or ring opening.

  • Recent studies suggest microwave-assisted synthesis can reduce reaction times for cyclization and alkylation steps, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,5-dione derivatives, while reduction can produce various reduced imidazolidine compounds .

Scientific Research Applications

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s imidazolidine ring structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The dipropyl derivative distinguishes itself from analogs through its alkyl substituents, which contrast with aryl or halogenated groups in related compounds (Table 1). For instance:

  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A, Fig. 1A): Features phenyl groups at the 2- and 5-positions of the imidazole ring, enhancing aromatic π–π interactions.
  • Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate (C₁₉H₁₈N₂O₄): Substituted with rigid phenyl groups, promoting planar molecular conformations and strong N–H⋯O hydrogen bonds.

Table 1: Key Structural Comparisons

Compound Name Substituents (4-position) Core Heterocycle Functional Groups Molecular Weight (g/mol)
Target Compound Dipropyl Imidazolidinone (2,5-dioxo) Ethyl acetate ~282.34*
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate Diphenyl Imidazolidinone (2,5-dioxo) Ethyl acetate 338.36
Compound A (Fig. 1A) N/A Imidazole Ethyl acetate ~308.35

*Calculated based on formula C₁₃H₂₂N₂O₄.

Hydrogen Bonding and Crystallographic Behavior

The diphenyl analog forms N–H⋯O hydrogen-bonded dimers, which extend into chains and layers via C–H⋯O interactions, stabilizing a three-dimensional network . In contrast, the flexible propyl groups in the target compound may disrupt planar stacking, reducing π–π interactions but enhancing solubility in nonpolar solvents. Alkyl substituents could also lead to "envelope" or "twist" conformations in the imidazolidinone ring, as observed in related structures .

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